benzyl N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]carbamate
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Overview
Description
Benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the core dipyrido[1,2-a:4’,3’-d]pyrimidine structure, followed by the introduction of the chloro and oxo functional groups. The final step involves the attachment of the benzyl carbamate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde groups, while reduction may result in alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Another class of heterocyclic compounds with similar structural features and applications.
Pyrazoles: Known for their biological activities and use in pharmaceuticals.
Oxazines: Studied for their potential in medicinal chemistry and materials science.
Uniqueness
Benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate stands out due to its unique combination of functional groups and fused ring structure, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-15-6-7-18-24-17-8-9-25(12-16(17)20(28)26(18)11-15)19(27)10-23-21(29)30-13-14-4-2-1-3-5-14/h1-7,11H,8-10,12-13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGJLHKUIVLLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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